Dodecyl formate
Overview
Description
. It is a carboxylic ester derived from formic acid and dodecanol. This compound is commonly used in various industrial applications due to its surfactant properties .
Mechanism of Action
Target of Action
Dodecyl formate, also known as formic acid, dodecyl ester , is a carboxylic ester Similar compounds like decyl formate have been shown to interact with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 3 .
Mode of Action
For instance, 3-oxoacyl-[acyl-carrier-protein] synthase 3, a target of decyl formate, is involved in the condensation reaction of fatty acid synthesis .
Biochemical Pathways
Formate, a related compound, can be utilized by microorganisms as an organic carbon source . It can be used in the synthesis of high-value-added chemicals through formate-assimilation pathways .
Result of Action
Based on its structural similarity to other formates, it may influence the activity of certain enzymes and potentially affect fatty acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl formate can be synthesized through the esterification of formic acid with dodecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of formic acid and dodecanol into a reactor, where they react in the presence of an acid catalyst. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dodecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form formic acid and dodecanol.
Reduction: This compound can be reduced to dodecanol using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, this compound can undergo oxidation to form dodecanoic acid.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide), water, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate), acidic or basic medium.
Major Products Formed
Hydrolysis: Formic acid and dodecanol.
Reduction: Dodecanol.
Oxidation: Dodecanoic acid.
Scientific Research Applications
Dodecyl formate has several scientific research applications, including:
Surfactant Research: Due to its surfactant properties, this compound is used in studies related to the behavior of surfactants in various environments.
Membrane Protein Crystallization: It is used as a detergent in the crystallization of membrane proteins, aiding in the extraction and stabilization of these proteins.
Environmental Chemistry: Research on the biodegradation of surfactants often includes this compound as a model compound.
Industrial Applications: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant commonly used in detergents and laboratory applications.
Dodecyl benzene sulfonate: Another surfactant used in industrial and household cleaning products.
Uniqueness of Dodecyl Formate
This compound is unique due to its ester functional group, which imparts different chemical properties compared to other surfactants like sodium dodecyl sulfate and dodecyl benzene sulfonate. Its ester linkage makes it more susceptible to hydrolysis, which can be advantageous in certain applications where biodegradability is desired .
Properties
IUPAC Name |
dodecyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSGFSPBRBRLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182556 | |
Record name | Dodecyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28303-42-6 | |
Record name | Formic acid, dodecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28303-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028303426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZBL62BWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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